molecular formula C19H20N2O4S B2612712 N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 900136-82-5

N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2612712
CAS No.: 900136-82-5
M. Wt: 372.44
InChI Key: YNVYLCBDDHRDFG-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with a unique structure that combines an anthracene core with a sulfonamide group and a dimethylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-anthraquinone with a sulfonamide derivative. One common method includes the use of lead acetate as a catalyst in a solvent-free environment to facilitate the amidation reaction between esters and 3-(dimethylamino)-1-propylamine . The reaction conditions often require elevated temperatures and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the anthraquinone core, leading to the formation of hydroquinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(dimethylamino)propyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its combination of an anthracene core with a sulfonamide group and a dimethylamino propyl side chain. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-21(2)11-5-10-20-26(24,25)13-8-9-16-17(12-13)19(23)15-7-4-3-6-14(15)18(16)22/h3-4,6-9,12,20H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVYLCBDDHRDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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